molecular formula C10H8N2O B585545 6-Methoxy-1H-indole-3-carbonitrile CAS No. 145692-57-5

6-Methoxy-1H-indole-3-carbonitrile

Cat. No.: B585545
CAS No.: 145692-57-5
M. Wt: 172.187
InChI Key: SLAJCUNVFURSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H8N2O. It belongs to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making derivatives like this compound of great interest to researchers.

Preparation Methods

The synthesis of 6-Methoxy-1H-indole-3-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 6-methoxyphenylhydrazine and a suitable carbonyl compound. The reaction is usually carried out under reflux in methanol with methanesulfonic acid as a catalyst .

Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

6-Methoxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used to introduce various substituents at different positions on the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield 5-bromo-6-methoxy-1H-indole-3-carbonitrile .

Scientific Research Applications

6-Methoxy-1H-indole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes. For instance, they can inhibit enzymes like glycogen synthase kinase 3β (GSK-3β) and inosine monophosphate dehydrogenase (IMPDH), which are involved in cell proliferation and metabolism . The exact mechanism depends on the specific biological context and the structure of the derivative.

Comparison with Similar Compounds

6-Methoxy-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:

    5-Methoxy-1H-indole-3-carbonitrile: Similar in structure but with the methoxy group at the 5-position instead of the 6-position.

    4-Fluoro-1H-indole-3-carbonitrile: Contains a fluorine atom at the 4-position, which can significantly alter its chemical and biological properties.

    5-Fluoro-1H-indole-3-carbonitrile: Another fluorinated derivative with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

6-methoxy-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAJCUNVFURSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694848
Record name 6-Methoxy-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145692-57-5
Record name 6-Methoxy-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-methoxyindole (10.0 g, 68.0 mmol) in DMF (120 mL) is cooled to 0° C. and treated with chlorosulfonyl isocyanate (7.72 mL, 88.4 mmol). After the addition, the reaction mixture is stirred at this temperature for 1 h. The dark solution is poured into ice water (600 mL) and the light brown solid is collected by filtration, washed with additional H2O and dried to afford 9.9 g (85%) of 6-methoxy-1H-indole-3-carbonitrile as a light brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.